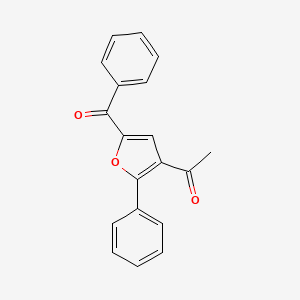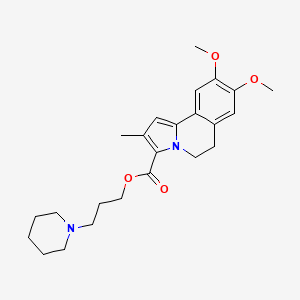
5-(4-Bromophenyl)-2,3-bis(4-methylphenyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromophenyl)-2,3-di-p-tolylfuran is an organic compound that belongs to the furan family It is characterized by the presence of a bromophenyl group and two p-tolyl groups attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-2,3-di-p-tolylfuran typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bromophenyl and p-tolyl precursors.
Formation of the Furan Ring: The furan ring is formed through a cyclization reaction involving the bromophenyl and p-tolyl groups.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 5-(4-Bromophenyl)-2,3-di-p-tolylfuran may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Cyclization: Using metal catalysts to promote the cyclization reaction.
Solvent Selection: Choosing appropriate solvents to dissolve the reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-2,3-di-p-tolylfuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidation can lead to the formation of furan-2,3-dione derivatives.
Reduction Products: Reduction can yield compounds with modified phenyl groups.
Substitution Products: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Bromophenyl)-2,3-di-p-tolylfuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism by which 5-(4-Bromophenyl)-2,3-di-p-tolylfuran exerts its effects involves interactions with molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the furan ring can engage in π-π stacking and hydrogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but has an isoxazole ring instead of a furan ring.
4-(4-Bromophenyl)-thiazol-2-amine: Similar in having a bromophenyl group, but with a thiazole ring.
Uniqueness
5-(4-Bromophenyl)-2,3-di-p-tolylfuran is unique due to its specific combination of a furan ring with bromophenyl and p-tolyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and materials science.
Properties
CAS No. |
88407-00-5 |
|---|---|
Molecular Formula |
C24H19BrO |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2,3-bis(4-methylphenyl)furan |
InChI |
InChI=1S/C24H19BrO/c1-16-3-7-18(8-4-16)22-15-23(19-11-13-21(25)14-12-19)26-24(22)20-9-5-17(2)6-10-20/h3-15H,1-2H3 |
InChI Key |
UXNPORCYTBAHMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(OC(=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12902949.png)

![3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole](/img/structure/B12902967.png)





![2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid](/img/structure/B12903002.png)
![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)

![4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12903007.png)

